Superior Reactivity in the Reissert Reaction vs. 4-Chloropyridine 1-oxide
In a comparative study of Reissert reaction conditions, 4-(trifluoromethyl)pyridine 1-oxide demonstrated the second highest reported reactivity among pyridine N-oxides, surpassed only by 4-chloropyridine 1-oxide [1]. This high reactivity is directly attributed to the strong electron-withdrawing effect of the para-trifluoromethyl group, which enhances the electrophilicity of the ring and facilitates the key nucleophilic addition step [1].
| Evidence Dimension | Relative reactivity in the Reissert reaction |
|---|---|
| Target Compound Data | Second highest reactivity in pyridine series |
| Comparator Or Baseline | 4-Chloropyridine 1-oxide (highest reactivity); other substituted pyridine N-oxides (lower reactivity) |
| Quantified Difference | Qualitative ranking: highest > second highest > lower. The specific yield or rate enhancement over other analogs is not provided in the source, but the distinct ranking is explicitly stated. |
| Conditions | Reissert reaction conditions as described in Kobayashi et al., 1969 [1] |
Why This Matters
This high rank in Reissert reactivity makes 4-(trifluoromethyl)pyridine 1-oxide a superior choice for introducing nitrile and acyl functionalities into the pyridine ring, a key transformation for building molecular complexity in drug and agrochemical discovery.
- [1] Kobayashi, Y.; Kumadaki, I.; Taguchi, S. Studies on Organic Fluorine Compounds. V. Preparations and Reactions of N-Oxides of Trifluoromethylated Pyridines. Chem. Pharm. Bull. 1969, 17, 510-514. View Source
